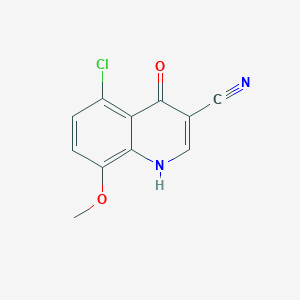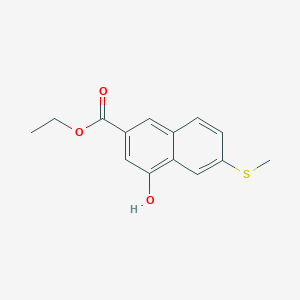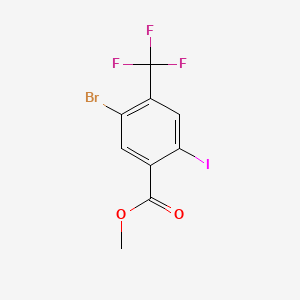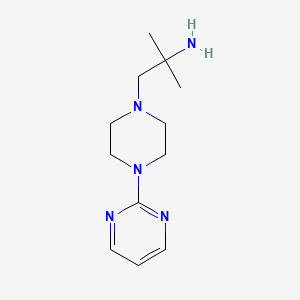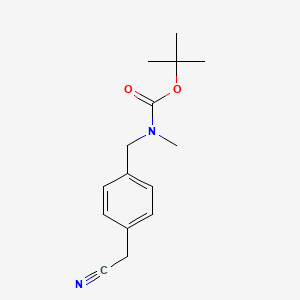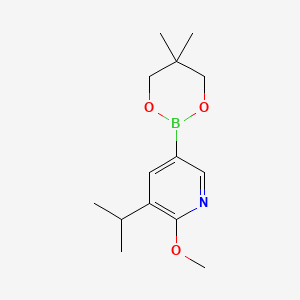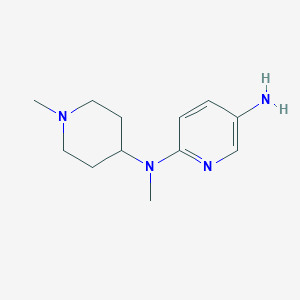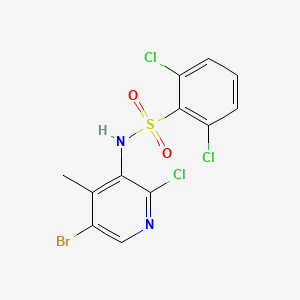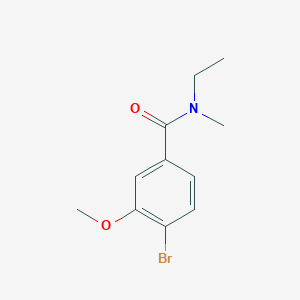![molecular formula C43H28N2 B13924436 1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole typically involves a series of organic reactions, including Suzuki coupling reactions. The general synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of anthracene and naphthalene derivatives.
Coupling Reactions: The key step involves the Suzuki coupling reaction, where the anthracene derivative is coupled with the naphthalene derivative in the presence of a palladium catalyst and a base.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where functional groups such as halogens or nitro groups are introduced into the aromatic rings.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is extensively used in the development of OLEDs and other optoelectronic devices due to its efficient blue-emitting properties.
Mechanism of Action
The mechanism by which 1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole exerts its effects is primarily related to its photophysical properties . The compound exhibits strong fluorescence due to the presence of anthracene and naphthalene moieties, which facilitate efficient energy transfer and emission. The molecular targets and pathways involved include:
Intramolecular π-Conjugation: The compound’s structure allows for efficient π-conjugation, leading to strong fluorescence.
Steric Hindrance:
Comparison with Similar Compounds
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole can be compared with other similar compounds, such as :
9,10-Bis(phenylethynyl)anthracene: Known for its blue-emitting properties, but with different substituents affecting its photophysical properties.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another blue-emitting compound with variations in molecular structure leading to different emission efficiencies.
Anthracene-oxadiazole derivatives: These compounds have been explored for their use in OLEDs, with different substituents affecting their thermal and photophysical properties.
The uniqueness of this compound lies in its specific combination of anthracene and naphthalene moieties, which provide a balance of strong fluorescence and thermal stability, making it highly suitable for optoelectronic applications.
Properties
Molecular Formula |
C43H28N2 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
1-[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]-2-phenylbenzimidazole |
InChI |
InChI=1S/C43H28N2/c1-2-13-31(14-3-1)43-44-39-20-10-11-21-40(39)45(43)34-26-24-30(25-27-34)41-35-16-6-8-18-37(35)42(38-19-9-7-17-36(38)41)33-23-22-29-12-4-5-15-32(29)28-33/h1-28H |
InChI Key |
PHBJYIUTTPNUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC9=CC=CC=C9C=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)
![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)
